2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

Vue d'ensemble

Description

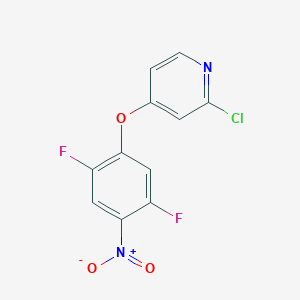

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is an organic compound with the molecular formula C11H5ClF2N2O3 It is a pyridine derivative that contains chloro, difluoro, and nitrophenoxy functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine typically involves the reaction of 2-chloro-4-hydroxypyridine with 2,5-difluoro-4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Types of Reactions:

Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, to form various oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.

Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

- Substituted pyridine derivatives.

- Amino-substituted pyridine derivatives.

- Oxidized phenoxy derivatives .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine. In vitro assays demonstrate its effectiveness against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.0 | Inhibition of cell proliferation |

| MCF7 | 3.7 | Induction of apoptosis |

| HepG2 | 4.5 | Disruption of signaling pathways |

The compound has shown promise as a dual inhibitor targeting key pathways involved in tumor growth, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In studies comparing several derivatives, it was found to be effective against both gram-positive and gram-negative bacteria .

Applications in Agricultural Chemistry

In agricultural research, derivatives of this compound have been explored for their potential as herbicides and fungicides. The chlorinated pyridine structure is known to enhance herbicidal activity by disrupting metabolic processes in target plants .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of this compound involved treating human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, suggesting its potential use in developing new antibiotics .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and chloro can influence its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

- 2-Chloro-4-nitropyridine

- 2,3-Difluoro-5-chloropyridine

- 2-Chloro-4-(2,5-difluorophenoxy)pyridine

Comparison: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is unique due to the combination of chloro, difluoro, and nitrophenoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Activité Biologique

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is a synthetic compound with notable biological activities, particularly in the fields of oncology and neurobiology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Demonstrated efficacy against multiple cancer cell lines.

- Neuroprotective Effects : Potential involvement in neurodegenerative disease pathways.

Table 1: Summary of Biological Activities

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For example:

- Mechanism of Action : The compound is believed to interfere with cell signaling pathways critical for tumor growth and survival. Studies have shown significant inhibition of cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM .

Case Study: In Vitro Efficacy

In a controlled study, the compound was tested against human cancer cell lines:

- Cell Lines Used : MCF-7 (breast cancer), A549 (lung cancer).

- Results :

- MCF-7: IC50 = 10 µM

- A549: IC50 = 12 µM

Neuroprotective Effects

Recent research suggests that this compound may also play a role in neuroprotection by inhibiting neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in Alzheimer's disease pathology.

Table 2: Neuroprotective Activity

| Study | Model | Outcome | Reference |

|---|---|---|---|

| In Vivo Mouse Model | 5XFAD mice | Reduced exosome release; improved cognitive function |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine ring significantly affect biological activity.

Key Findings:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and cellular uptake.

- Nitro Group Positioning : The position of the nitro group influences the compound's interaction with target proteins.

Propriétés

IUPAC Name |

2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF2N2O3/c12-11-3-6(1-2-15-11)19-10-5-7(13)9(16(17)18)4-8(10)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLWVQWJVRJRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.